N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide
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Overview
Description
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a pyrazine ring, and an ethoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl chloroacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction, where the benzothiazole intermediate is treated with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately by the condensation of 2,3-diaminopyrazine with an appropriate carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzothiazole and pyrazine intermediates through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale production to ensure consistent quality and yield.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydrobenzothiazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by mimicking the substrate or by binding to a regulatory site, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
N-(6-Ethoxy-1,3-benzothiazol-2-yl)urea: Shares the benzothiazole and ethoxy groups but differs in the presence of a urea moiety instead of the pyrazine ring.
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Contains a similar benzothiazole core but has different substituents and a thioether linkage.
Uniqueness
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide is unique due to its combination of a benzothiazole ring with a pyrazine ring and an ethoxy group. This unique structure imparts specific chemical properties and biological activities that are distinct from other related compounds.
By understanding the synthesis, reactivity, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-3-21-10-4-5-11-13(6-10)22-15(18-11)19-14(20)12-8-16-7-9(2)17-12/h4-8H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSFFMPTNSHGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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